molecular formula C18H20N4O3S B6480203 ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate CAS No. 721964-55-2

ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate

Cat. No.: B6480203
CAS No.: 721964-55-2
M. Wt: 372.4 g/mol
InChI Key: OHXFFBOQDFSCFP-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • 6-position substitution: A sulfanyl (–S–) linker to an ethyl propanoate ester, enhancing solubility and modulating steric effects. This compound’s molecular formula is C₁₉H₂₀N₄O₃S (molecular weight: 408.45 g/mol).

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)17-20-19-15-10-11-16(21-22(15)17)26-12(3)18(23)25-5-2/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXFFBOQDFSCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with ethyl 2-bromopropanoate and 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.

  • Reaction Steps

    • The reaction involves the nucleophilic substitution of the bromine atom by the thiol group.

    • Typical reaction conditions include using a base such as sodium hydride (NaH) to deprotonate the thiol, allowing it to act as a nucleophile.

    • The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for a few hours.

Industrial Production Methods

On an industrial scale, this synthesis can be scaled up by using continuous flow reactors, which provide better control over reaction conditions, higher yields, and enhanced safety profiles compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound may undergo oxidation reactions, primarily at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the triazolo ring, potentially forming dihydrotriazolopyridazines.

  • Substitution: : The compound can participate in various substitution reactions, particularly at the ethoxy and sulfanyl positions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.

  • Substitution: : Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are typical reagents.

Major Products Formed

  • Sulfoxides and Sulfones: : Upon oxidation.

  • Dihydrotriazolopyridazines: : Upon reduction.

  • Various alkylated and halogenated derivatives: : From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is being investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with triazole and pyridazine moieties exhibit cytotoxic effects against cancer cell lines. This compound could potentially inhibit tumor growth by targeting specific pathways involved in cancer progression .
  • Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory responses. The presence of the triazole ring may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Pharmacological Studies

Pharmacological evaluations of this compound have been conducted to assess its safety and efficacy:

  • In Vivo Studies : Animal models have been used to evaluate the compound’s pharmacokinetics and pharmacodynamics. Initial findings suggest favorable absorption and distribution characteristics, making it a candidate for further development .
  • Mechanism of Action : Ongoing studies aim to elucidate the exact mechanisms through which this compound exerts its effects. The sulfanyl group may play a crucial role in mediating interactions with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential:

Structural FeatureImpact on Activity
Triazole RingEnhances bioactivity through metal chelation properties
Pyridazine CoreContributes to the overall stability and reactivity
Ethoxy GroupModulates lipophilicity and solubility in biological systems

Potential Applications in Drug Development

Given its promising biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : The compound's structural features may provide a basis for developing new antibiotics or antifungal agents .
  • Neurological Disorders : Investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to this compound:

  • Study on Anticancer Properties :
    • Researchers reported significant cytotoxic effects against breast cancer cell lines when treated with triazole-containing compounds similar to ethyl 2-{...}. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Effects :
    • A study demonstrated that derivatives of pyridazine exhibited reduced inflammation in murine models of arthritis. This suggests that ethyl 2-{...} may have similar therapeutic benefits .

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action varies depending on the specific application. in the context of medicinal chemistry:

  • Enzyme Inhibition: : The compound or its derivatives may inhibit specific enzymes by binding to their active sites.

  • Signal Transduction Pathways: : It may interfere with certain signaling pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and physicochemical differences between the target compound and related derivatives:

Compound Name & Source Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Properties
Target Compound 3-(4-Ethoxyphenyl), 6-sulfanylpropanoate ethyl C₁₉H₂₀N₄O₃S 408.45 Not reported Potential PEF(S) binder
E-4b () 3,5-Dimethyl-1-(triazolo[4,3-b]pyridazin-6-yl), benzoylamino propenoic acid C₁₉H₁₆N₆O₃ 376.37 253–255 Not specified
L838417 () 7-tert-Butyl, 2,5-difluorophenyl, triazolmethoxy C₁₉H₁₉F₂N₇O 403.40 Not reported GABAA α3-selective modulator
2-{[3-(4-Ethoxyphenyl)...hexanoic acid () 3-(4-Ethoxyphenyl), 6-sulfanylhexanoic acid C₁₉H₂₂N₄O₃S 386.47 Not reported Carboxylic acid derivative
N-Methyl-N-[3-(3-methyltriazolo...)acetamide () 3-Methyltriazolo[4,3-b]pyridazine, methylacetamide C₁₄H₁₆N₆O 292.32 Not reported Acetamide functionality

Key Observations :

  • Substituent Effects : The ethoxyphenyl group in the target compound increases hydrophobicity compared to methoxy analogs (e.g., ’s 2-ethanamine) .
  • Linker Variability : Sulfanyl (–S–) vs. oxy (–O–) linkers (e.g., ) influence electronic properties and metabolic stability.
  • Ester vs. Acid : The ethyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives (e.g., ) .

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : Not explicitly provided in the sources.
  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : Approximately 318.39 g/mol

Anticancer Activity

Recent studies indicate that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT-116 (colon carcinoma)6.2
Compound BT47D (breast cancer)27.3
Compound CA549 (lung cancer)15.5

These findings suggest that this compound may also possess similar anticancer activity due to its structural similarities to known active compounds .

The proposed mechanisms for the anticancer effects of triazole derivatives include:

  • Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Enzyme Inhibition

Research indicates that this compound may inhibit certain metabolic enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
EnzymeInhibition Type
AChECompetitive

This suggests potential applications in neuropharmacology and treatment of cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against HCT-116 and T47D cell lines .
  • Neuroprotective Effects : Research has indicated that some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuronal damage in animal models .

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